Dirhodium tetraacetate

Catalog No.
S581583
CAS No.
15956-28-2
M.F
C8H12O8Rh2
M. Wt
441.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dirhodium tetraacetate

CAS Number

15956-28-2

Product Name

Dirhodium tetraacetate

IUPAC Name

rhodium(2+);tetraacetate

Molecular Formula

C8H12O8Rh2

Molecular Weight

441.99 g/mol

InChI

InChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4

InChI Key

SYBXSZMNKDOUCA-UHFFFAOYSA-J

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2]

Synonyms

Tetrakis(μ-acetato)di-rhodium (Rh-Rh); Tetrakis[μ-(acetato-O:O’)]di-Rhodium(Rh-Rh); Bis(Rhodium diacetate); Dirhodium Tetraacetate; Dirhodium(II)tetraacetate; NSC 156310; Rhodium Acetate; Rhodium Diacetate Dimer; Rhodium(II) Acetate; Tetraacetatodir

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2]

Catalyst for Organic Synthesis

Dirhodium tetraacetate plays a crucial role in various organic synthesis reactions, pioneering its use was Teyssie and co-workers []. Its versatility stems from its ability to:

  • Insert into C-H and X-H bonds (X = N, S, O): This allows for the creation of new carbon-carbon and carbon-heteroatom bonds within organic molecules, facilitating the synthesis of complex structures [].
  • Catalyze cyclopropanation reactions: Dirhodium tetraacetate efficiently catalyzes the formation of three-membered rings (cyclopropanes) by inserting a carbene unit (CX2) into carbon-carbon double bonds (alkenes) []. This reaction is particularly valuable in natural product synthesis and drug discovery [].
  • Differentiate ribonucleosides and deoxynucleosides: Its selective binding to the 2' and 3' hydroxyl groups of ribose sugars allows for the distinction between ribonucleosides (RNA building blocks) and deoxynucleosides (DNA building blocks) []. This has applications in RNA research and analysis.

These diverse catalytic abilities make dirhodium tetraacetate a valuable tool for organic chemists, enabling the construction of complex molecules and the selective modification of existing ones.

Research in Catalysis Development

Dirhodium tetraacetate serves as a model system for studying the fundamental principles of catalysis, particularly for rhodium-based catalysts. Researchers use it to:

  • Understand the mechanisms of catalytic reactions: By investigating how dirhodium tetraacetate interacts with substrates and facilitates bond formation, scientists gain insights into the underlying mechanisms of various catalytic processes [].
  • Develop new and improved catalysts: The knowledge gained from studying dirhodium tetraacetate can be applied to the design and optimization of other rhodium-based catalysts for various applications, potentially leading to more efficient and selective reactions [].

Dirhodium tetraacetate is an organometallic compound with the formula Rh2(OAc)4\text{Rh}_2(\text{OAc})_4, where "OAc" denotes acetate groups. This compound features a paddlewheel structure, consisting of two rhodium atoms bridged by four acetate ligands. It is notable for its catalytic properties and is widely used in organic synthesis, particularly in reactions involving carbene intermediates. The compound exhibits a distinctive coordination environment and geometry, which contributes to its reactivity and effectiveness as a catalyst.

The catalytic activity of dirhodium tetraacetate arises from its ability to activate unreactive bonds through a two-step process:

  • Lewis Acid Activation: The rhodium(II) centers act as Lewis acids, accepting electron pairs from a reactant molecule and weakening a specific bond.
  • Insertion: The weakened bond is then cleaved, and a fragment from the dirhodium complex inserts into the molecule, forming a new bond.

The specific mechanism depends on the reaction type but generally involves the formation and cleavage of rhodium-carbon or rhodium-hydrogen bonds.

Dirhodium tetraacetate is considered a mild irritant. It can cause skin and eye irritation upon contact []. Inhalation may irritate the respiratory tract. As with any chemical, it is essential to handle dirhodium tetraacetate with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols [].

, primarily as a catalyst. Some significant reactions include:

  • Carbene Formation: It can generate carbenes from diazo compounds, facilitating cyclopropanation and other transformations.
  • Oxidative Reactions: The compound is involved in benzylic oxidation processes, converting alkenes to carbonyl compounds.
  • C-H Activation: Dirhodium tetraacetate can activate C-H bonds, enabling functionalization of hydrocarbons.

These reactions highlight the compound's versatility and importance in synthetic organic chemistry.

Research on the biological activity of dirhodium tetraacetate is limited, but it has been noted for its potential in medicinal chemistry. The compound exhibits some degree of cytotoxicity against cancer cell lines, suggesting possible applications in cancer therapy. Additionally, its ability to generate reactive intermediates may play a role in biological systems, although further studies are needed to elucidate its mechanisms of action and therapeutic potential.

Several methods exist for synthesizing dirhodium tetraacetate:

  • From Rhodium(III) Chloride: A common method involves refluxing rhodium(III) chloride trihydrate with sodium acetate in ethanol or acetic acid to produce dirhodium tetraacetate efficiently .
  • Direct Reaction: Another approach includes the direct reaction of rhodium(II) acetate with additional acetate sources under controlled conditions .
  • Isotopic Labeling: Synthesis methods also allow for the incorporation of isotopes, such as tritium, into the acetate groups for specific research applications .

These methods provide flexibility depending on the desired purity and yield.

Dirhodium tetraacetate is utilized extensively in organic synthesis due to its catalytic properties:

  • Cyclopropanation Reactions: It is widely used for the efficient formation of cyclopropanes from alkenes and diazo compounds.
  • Asymmetric Synthesis: The compound plays a crucial role in enantioselective reactions, aiding in the production of chiral molecules.
  • Functional Group Transformations: It facilitates various transformations, including oxidation and C-H activation.

These applications underscore its significance in both academic research and industrial processes.

Studies on dirhodium tetraacetate often focus on its interactions with other chemical species:

  • Ligand Exchange Studies: Investigations have shown that dirhodium tetraacetate can undergo ligand exchange reactions, impacting its catalytic efficiency.
  • Reactivity with Diazo Compounds: The interactions between dirhodium tetraacetate and diazo compounds reveal insights into its mechanism of action as a carbene precursor .

Understanding these interactions helps optimize its use in synthetic applications.

Dirhodium tetraacetate shares similarities with several other organometallic complexes. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
Dirhodium tetrakis(methyl 2-pyrrolidone-5-carboxylate)PaddlewheelIncorporates bulky carbene ligands
Rhodium(II) acetateMononuclearSimpler structure; less versatile as a catalyst
Dirhodium(II) tetrakis(phenyl acetate)PaddlewheelDifferent ligand environment affecting reactivity
Rhodium(III) chlorideOctahedralMore stable; often used as a precursor

Dirhodium tetraacetate is unique due to its specific geometry and ability to facilitate diverse chemical transformations effectively, distinguishing it from these similar compounds.

Physical Description

Green powder; Insoluble in water; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

8

Exact Mass

441.86421 g/mol

Monoisotopic Mass

441.86421 g/mol

Heavy Atom Count

18

UNII

NK3058Z56X

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 11 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 10 of 11 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (20%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

42204-14-8
15956-28-2

Wikipedia

Rhodium(II)_acetate

Dates

Modify: 2023-08-15

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